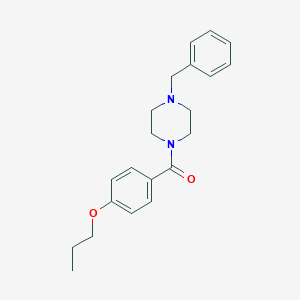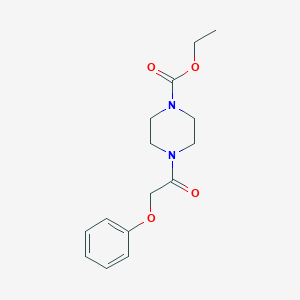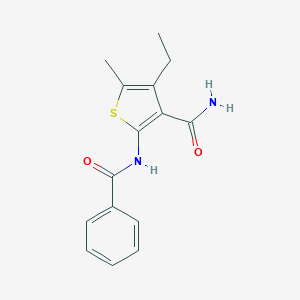![molecular formula C26H18N4O6 B240883 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate, also known as AOPP, is a chemical compound that has been widely studied for its potential applications in scientific research. AOPP belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to inhibit the activity of bacterial and fungal enzymes, as well as the activity of cancer-related enzymes. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been shown to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit a wide range of biochemical and physiological effects. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including drug-resistant strains. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been shown to exhibit anticancer activity against various cancer cell lines, including drug-resistant cell lines. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has several advantages for lab experiments, including its high purity, stability, and reproducibility. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate is also easily synthesized and can be obtained in large quantities. However, 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate include the development of new synthetic methods for 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate and its derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate may also be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Synthesemethoden
The synthesis of 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 4-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is obtained by the reaction of 4-hydroxybenzohydrazide with ethyl chloroformate. The intermediate compound is then reacted with 4-(4-acetoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid to obtain 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate |
|---|---|
Molekularformel |
C26H18N4O6 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
[4-[5-[3-[5-(4-acetyloxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C26H18N4O6/c1-15(31)33-21-10-6-17(7-11-21)23-27-29-25(35-23)19-4-3-5-20(14-19)26-30-28-24(36-26)18-8-12-22(13-9-18)34-16(2)32/h3-14H,1-2H3 |
InChI-Schlüssel |
LMAVKFQWBQJQKV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)

![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)